HLA‑B46 Exclusivity Versus HLA‑A2‑Restricted p53 Peptides for CTL Recognition of Tumor Cells Harboring p53 Mutations
p53 (99–107) is presented by the HLA‑B*4601 allele, whereas the three best‑characterized wild‑type p53 CTL epitopes — p53 (65–73) (RMPEAAPPV), p53 (149–157) (STPPPGTRV), and p53 (264–272) (LLGRNSFEV) — are all restricted by HLA‑A*0201 [1]. In the landmark Gnjatic et al. mapping study of 150 synthetic p53 peptides, p53 (99–107) was not identified as an HLA‑A1, ‑A2, ‑B7, or ‑B8 binder, confirming its distinct restriction profile [2]. Azuma et al. demonstrated that p53 (99–107)‑specific CTLs derived from HLA‑B46‑positive cancer patients lysed HLA‑B46(+) tumor cells with p53 mutations but did not react to tumor cells without the p53 mutation or to normal phytohemagglutinin‑blastoid cells [1]. This dual‑specificity profile — HLA‑B46 dependence plus tumor selectivity — is not replicated by any HLA‑A2‑restricted p53 peptide.
| Evidence Dimension | Restriction allele and tumor-specific CTL reactivity |
|---|---|
| Target Compound Data | HLA-B*4601-restricted; CTL reactivity against HLA-B46(+) tumor cells with p53 mutations; no reactivity against tumor cells without the p53 mutation or PHA-blasts |
| Comparator Or Baseline | p53 (65–73): HLA-A*0201; p53 (149–157): HLA-A*0201, CTL affinity ~10⁻⁹ M for (149–157) epitope; p53 (264–272): HLA-A*0201, immunodominant in HLA-A2 transgenic mice |
| Quantified Difference | Distinct HLA restriction: HLA-B*4601 vs HLA-A*0201 (100% non-overlapping allele specificity). Only p53 (99–107) demonstrates tumor-mutation-dependent CTL killing in HLA-B46(+) contexts. |
| Conditions | Peptide-pulsed CTL assays; patient-derived PBMC stimulations; HLA-B46(+) tumor cell lines (colon cancer); published in Azuma et al. (2003) and Gnjatic et al. (1995) |
Why This Matters
For HLA‑B46‑positive patient cohorts (approximately 400 million individuals of East Asian descent), p53 (99–107) is the only p53 peptide whose CTL reactivity has been validated against tumor cells with p53 mutations; using HLA‑A2 peptides in this context yields false‑negative results.
- [1] Azuma K, Shichijo S, Maeda Y, et al. Mutated p53 gene encodes a nonmutated epitope recognized by HLA-B*4601-restricted and tumor cell-reactive CTLs at tumor site. Cancer Res. 2003;63(4):854-858. View Source
- [2] Gnjatic S, Bressac-de Paillerets B, Guillet JG, Choppin J. Mapping and ranking of potential cytotoxic T epitopes in the p53 protein: effect of mutations and polymorphism on peptide binding to purified and refolded HLA molecules. Eur J Immunol. 1995;25(6):1638-1642. View Source
